molecular formula C50H44N4O10 B8113845 5-(and 6)-Carboxytetramethylrhodamine

5-(and 6)-Carboxytetramethylrhodamine

Cat. No. B8113845
M. Wt: 860.9 g/mol
InChI Key: PYOXZPUMKLJOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(and 6)-Carboxytetramethylrhodamine is a useful research compound. Its molecular formula is C50H44N4O10 and its molecular weight is 860.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(and 6)-Carboxytetramethylrhodamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(and 6)-Carboxytetramethylrhodamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Probes Synthesis

5- and 6-carboxytetramethylrhodamines (TAMRAs) have been synthesized for use in DNA probes. The dyes have been converted into phosphoramidite reagents suitable for oligonucleotide synthesis. Their fluorescence quantum yield varies with the presence of dG nucleosides in adjacent regions of oligonucleotide sequences, showing their potential in DNA research applications (Kvach et al., 2009).

Single-Molecule Ruler

5-carboxytetramethylrhodamine (5-TAMRA) has been used in a series of DNA molecules labeled with the small nitroxide radical TEMPO for investigating intramolecular quenching efficiency. This method is effective for measuring short intramolecular distances in small ensemble and single-molecule experiments (Zhu, Clamme, & Deniz, 2005).

Fluorescence Studies in DNA

Research has been conducted on duplex and single-stranded DNA molecules labeled at the 5' ends with 5-carboxytetramethylrhodamine (TMRh). This study reveals at least three well-defined states of TMRh-DNA molecules, providing insights into the photophysics of TMRh and its implications for fluorescence studies with TMRh-labeled DNA (Vámosi, Gohlke, & Clegg, 1996).

Photosensitizers for Gene Silencing

5-carboxytetramethylrhodamine (TAMRA) has been covalently linked to nuclear localization signal (NLS)-conjugated peptide nucleic acids (PNAs) to serve as photosensitizers. This demonstrates the potential for light-controlled delivery and release of macromolecules entrapped within endocytic vesicles (Bøe, Longva, & Hovig, 2011).

Ligand Binding Studies

5- and 6-carboxytetramethylrhodamine have been used in ligand binding studies, showing different modes of binding and the ability to bind with stringent stereospecificity in certain protein cavities (Edmundson, Ely, & Herron, 1984).

Fluorescence Energy Transfer

These compounds have been utilized in steady-state fluorescence energy transfer experiments. For instance, their binding to polystyrene latex particles demonstrates their potential in biophysical research and materials science (Charreyre et al., 1995).

properties

IUPAC Name

3-carboxy-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;4-carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31;1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h2*5-13H,1-4H3,(H-,28,29,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOXZPUMKLJOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H44N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

860.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(and 6)-Carboxytetramethylrhodamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(and 6)-Carboxytetramethylrhodamine
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5-(and 6)-Carboxytetramethylrhodamine
Reactant of Route 5
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Reactant of Route 6
5-(and 6)-Carboxytetramethylrhodamine

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